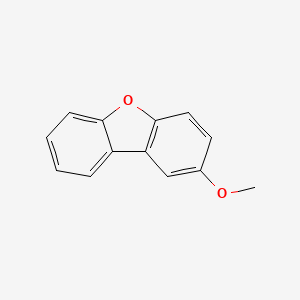

2-Methoxydibenzofuran

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Methoxydibenzofuran can be synthesized through several methods. One common approach involves the methylation of 2-hydroxydibenzofuran using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

化学反応の分析

Biodegradation Pathways

The bacterium Sphingomonas sp. strain HH69 metabolizes 2-methoxydibenzofuran via angular dioxygenation , demonstrating strict regioselectivity:

Table 2: Key Biodegradation Metabolites

| Substrate | Primary Metabolite | Enzyme System | Final Product | Source |

|---|---|---|---|---|

| This compound | 2,2',3-Trihydroxy-5'-methoxybiphenyl | Dioxygenase | 5-Methoxysalicylic acid |

-

Mechanism :

-

Dioxygenation : Strain HH69 cleaves the ether bond at the unsubstituted aromatic ring, forming 2,2',3-trihydroxy-5'-methoxybiphenyl .

-

Meta-Cleavage : The intermediate undergoes ring fission via meta-cleavage enzymes, yielding 5-methoxysalicylic acid .

-

Demethylation : Enzymatic removal of the methoxy group produces salicylic acid, which enters the TCA cycle .

-

Functionalization Reactions

This compound undergoes further chemical modifications for applications in medicinal chemistry:

Stability and Reactivity

-

Thermal Stability : Decomposes above 300°C without melting .

-

Photoreactivity : UV exposure induces ring-opening reactions, forming quinone-like structures.

-

Electrophilic Substitution : Methoxy group directs electrophiles to positions 4 and 6 due to its +M effect .

Environmental Implications

科学的研究の応用

Biological Applications

Cytotoxicity and Antiproliferative Activity

Recent studies have highlighted the cytotoxic effects of 2-methoxydibenzofuran derivatives against cancer cell lines. For instance, a study synthesized N-(this compound-3-yl)-2-aryloxyacetamide derivatives and evaluated their activity against A549 lung cancer cells. The results indicated significant antiproliferative activity, with some compounds exhibiting IC50 values lower than 3.90 μg/mL, suggesting strong potential as anticancer agents . Notably, compounds derived from this compound displayed selective inhibition of cathepsin D and L enzymes, which are associated with cancer progression .

Antimicrobial Properties

This compound and its derivatives have also been investigated for their antimicrobial properties. A study synthesized new polyoxygenated dibenzofurans, including derivatives of this compound, which demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.

Environmental Applications

Biodegradation Studies

Research has shown that certain bacterial strains can utilize this compound as a carbon source. For instance, the strain Sphingomonas sp. has been observed to grow on this compound after adaptation to other methoxy-substituted compounds. This indicates the potential for using such bacteria in bioremediation processes to degrade environmental pollutants containing dibenzofuran derivatives . The metabolism of these compounds leads to the formation of less harmful products, thus contributing to environmental cleanup efforts.

Synthetic Applications

Chemical Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. Its derivatives can be synthesized through various chemical reactions, including C−H functionalization and arylation techniques. These methods allow for the creation of complex molecular architectures that are useful in pharmaceuticals and agrochemicals . The ability to modify the dibenzofuran structure opens avenues for creating novel compounds with specific biological activities.

Summary Table of Applications

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of various dibenzofuran derivatives, several compounds derived from this compound showed promising results against lung cancer cell lines, highlighting their potential as therapeutic agents .

- Biodegradation Research : A case study on the metabolic pathways of dibenzofurans revealed that this compound could be effectively degraded by specific bacterial strains, showcasing its relevance in environmental microbiology and bioremediation efforts .

作用機序

The mechanism of action of 2-Methoxydibenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

2-Methoxydibenzofuran can be compared with other similar compounds such as:

2-Hydroxydibenzofuran: Differing by the presence of a hydroxyl group instead of a methoxy group.

2-Chlorodibenzofuran: Differing by the presence of a chlorine atom instead of a methoxy group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

生物活性

2-Methoxydibenzofuran, an organic compound with the molecular formula C₁₃H₁₀O₂, is a member of the dibenzofuran family. This compound features a methoxy group at the 2-position, which significantly influences its chemical properties and biological activities. Research indicates that this compound may have various biological activities, including potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The structure of this compound consists of two fused benzene rings with an ether oxygen, contributing to its unique reactivity and interaction with biological systems. The presence of the methoxy group enhances the electron density on the aromatic rings, facilitating electrophilic substitution reactions typical of aromatic compounds.

Metabolic Pathways

This compound has been investigated for its role as an inhibitor in metabolic pathways, particularly concerning polycyclic aromatic hydrocarbons. Studies suggest that it interacts with cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions can provide insights into its pharmacokinetics and potential toxicological effects .

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic activity of this compound derivatives against various cancer cell lines. For instance, novel derivatives synthesized from this compound exhibited significant antiproliferative activity against A549 lung cancer cells, with IC₅₀ values lower than 3.90 μg/mL for several compounds . The findings indicate that certain derivatives may inhibit cathepsin D and L enzymes effectively, suggesting a potential therapeutic application in cancer treatment.

Mutagenicity and Carcinogenicity

Research on the interaction of this compound with DNA has raised concerns regarding its mutagenic and carcinogenic potential. The compound's structure suggests possible interactions that could lead to genetic mutations, necessitating further investigation into its safety profile.

Metabolism Studies

A notable study investigated the metabolism of various substituted dibenzofurans, including this compound, by Sphingomonas sp. strain HH69. This strain demonstrated the ability to utilize certain dibenzofurans as carbon sources after adaptation, indicating a potential for bioremediation applications . The metabolism involved hydrolysis and dioxygenolytic cleavage of the ether bond, leading to the formation of substituted salicylic acids.

Antiproliferative Activity Case Study

In a study focusing on N-(this compound-3-yl)-2-aryloxyacetamide derivatives, compounds exhibited varying degrees of cytotoxicity against A549 cell lines. Compounds 2b, 2c, 2e, 2i, and 2k were highlighted for their high antiproliferative activity, showcasing the therapeutic potential of modifying the dibenzofuran structure for enhanced biological effects .

Summary of Findings

特性

IUPAC Name |

2-methoxydibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-14-9-6-7-13-11(8-9)10-4-2-3-5-12(10)15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIBNFRLWPYZRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174269 | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-70-4 | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxydibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Methoxydibenzofuran?

A1: The molecular formula of this compound is C13H10O2, and its molecular weight is 198.22 g/mol.

Q2: How can the conformation of the methoxy group in this compound be determined?

A2: Researchers have successfully determined the conformation of the methoxy group in polycrystalline this compound using two approaches:

- Anisotropic 13C Chemical Shifts: By comparing experimentally measured principal values of 13C chemical shift tensors with those obtained from ab initio calculations, researchers can deduce the conformation. This method utilizes a 2D PHORMAT experiment for accurate measurement and assignment of the principal values. []

- Comparison with Dibenzofuran: The principal values of the unsubstituted parent compound, dibenzofuran, can be modified with empirical methoxy substituent parameters. Comparing these modified values with experimental principal values of this compound helps predict the methoxy group's conformation. []

Q3: How is this compound metabolized by microorganisms?

A3: Studies using Sphingomonas sp. strain HH69, a dibenzofuran-degrading bacterium, reveal that this compound is metabolized through a specific pathway:

- Adaptation to 5-Methoxysalicylic Acid: Strain HH69 requires adaptation to utilize 5-methoxysalicylic acid before it can grow on this compound as the sole carbon and energy source. []

- Formation of Substituted Salicylic Acid: During this compound degradation, 2-methoxybenzoic acid (a substituted salicylic acid) accumulates in the culture broth. []

- Regioselective Dioxygenolytic Cleavage: Experiments with a mutant strain HH69/II deficient in meta-cleavage identified 2,2'(prm1),3-trihydroxy-5(prm1)-methoxybiphenyl as the main product. This suggests a regioselectivity for the dioxygenolytic cleavage of the ether bond, favoring the nonsubstituted aromatic nucleus. []

Q4: Are there any potential applications of this compound derivatives in medicinal chemistry?

A4: Researchers have synthesized novel N-(this compound-3-yl)-2-aryloxyacetamide derivatives and investigated their biological activities:

- Cytotoxic Activity: Many of these derivatives exhibited significant cytotoxicity against A549 lung cancer and NIH/3T3 mouse embryofibroblast cell lines, with some showing selectivity towards cancer cells. []

- Enzyme Inhibition: Some derivatives displayed inhibitory activity against cathepsin D and L, but demonstrated weak inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). []

Q5: Can sophisticated analytical techniques be used to assign 13C chemical shifts in this compound?

A5: Yes, computerized analysis of 2D INADEQUATE spectra has been successfully employed to assign all 13C chemical shifts in this compound. This method overcomes challenges posed by signal overlap in the double quantum dimension and allows for interpretation of spectra with lower signal-to-noise ratios compared to visual analysis. []

Q6: Can this compound derivatives be used as dihydrofolate reductase inhibitors?

A6: Researchers have synthesized 2,4-diamino-5-substituted furo[2,3-d]pyrimidines with this compound substitutions and evaluated their potential as dihydrofolate reductase (DHFR) inhibitors. These compounds were designed to target DHFR from Pneumocystis carinii, an opportunistic pathogen. One compound with a 3-(this compound) side chain showed potent DHFR inhibition and selectivity for the Pneumocystis carinii enzyme over the mammalian counterpart. []

Q7: Has this compound been identified in natural sources?

A7: Yes, Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic root extract of Careya arborea Roxb. revealed the presence of this compound alongside other phenolic compounds. This plant extract exhibited antifertility effects in mice, but further research is needed to determine the specific contribution of this compound to this activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。